molecular formula C20H25N3O4S B5308167 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide

Cat. No.: B5308167
M. Wt: 403.5 g/mol
InChI Key: YAIADQYQDCCIOQ-UHFFFAOYSA-N
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Description

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-14-5-4-6-18(15(14)2)22-9-11-23(12-10-22)28(25,26)16-7-8-19(27-3)17(13-16)20(21)24/h4-8,13H,9-12H2,1-3H3,(H2,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIADQYQDCCIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivatives .

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction times and conditions.

Chemical Reactions Analysis

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, such as alpha1-adrenergic receptors . This interaction can modulate various signaling pathways, leading to physiological effects such as vasodilation or neurotransmitter release.

Comparison with Similar Compounds

Similar compounds to 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide include other piperazine derivatives like:

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.

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